REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[CH3:5][O:6][C:7]1[N:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1.BrBr.O>C(O)(=O)C>[CH3:5][O:6][C:7]1[N:12]=[C:11]2[S:1][C:2]([NH2:3])=[N:13][C:10]2=[CH:9][CH:8]=1 |f:0.1|
|
Name
|
Potassium thiocyanate
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml, 3-neck flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice-salt bath until the reaction temperature
|
Type
|
CUSTOM
|
Details
|
reached <0° C
|
Type
|
TEMPERATURE
|
Details
|
maintained the reaction temperature <0° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 85° C. in an oil bath
|
Type
|
FILTRATION
|
Details
|
This mixture was then filtered while still hot
|
Type
|
ADDITION
|
Details
|
an additional 50 ml acetic acid was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated again to 85° C.
|
Type
|
FILTRATION
|
Details
|
filtered while still hot once more
|
Type
|
TEMPERATURE
|
Details
|
The combined filtrates were cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
A purple precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was then collected by filtration
|
Type
|
CUSTOM
|
Details
|
to afford 5 g of crude material
|
Type
|
CUSTOM
|
Details
|
This crude material was recrystallized from methanol (40 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=N1)SC(=N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.55 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 33.1% | |
YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |